4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
The compound 4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide is a complex organic molecule known for its unique chemical structure and potential applications in various fields. It incorporates functional groups that suggest it could participate in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide typically involves a multi-step process:
Formation of the core structure: Start with the synthesis of the pyrido[2,3-d]pyrimidine core. This can be done by cyclizing appropriate precursors under specific conditions.
Introduction of functional groups: The trimethyl and dioxo groups are introduced through controlled methylation and oxidation reactions.
Attachment of the sulfonamide group: The final step involves attaching the benzenesulfonamide group through a nucleophilic substitution reaction, often facilitated by a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve:
Optimized reaction conditions: Use of high-pressure reactors and continuous flow processes to ensure higher yields.
Purification techniques: Employing crystallization and chromatographic methods to achieve high purity.
Scalable synthesis: Modifications in the synthetic route to minimize costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfone derivatives.
Reduction: Can be reduced under mild conditions to modify the functional groups.
Substitution: Participates in nucleophilic and electrophilic substitution reactions due to the presence of reactive sites.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Oxidation Products: Sulfone and sulfoxide derivatives.
Reduction Products: Corresponding amine and alcohol derivatives.
Substitution Products: Various substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide is used as a:
Synthetic intermediate: Utilized in the synthesis of more complex molecules.
Catalyst precursor: Acts as a precursor for catalysts in various organic reactions.
Biology: In biological research, this compound is studied for its:
Enzyme inhibition properties: Potential to inhibit certain enzymes and modulate biochemical pathways.
Medicine: In medicine, it shows promise as a:
Drug candidate: Investigated for therapeutic properties such as anti-inflammatory and anti-cancer effects.
Industry: In industrial applications, this compound finds use in:
Material science: Development of advanced materials with specific properties.
Chemical synthesis: Used in the production of specialty chemicals.
Mechanism of Action
The compound's effects are exerted through interactions with molecular targets, such as:
Enzyme inhibition: Binds to the active sites of enzymes, altering their activity.
Signal transduction modulation: Influences cellular signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds:
4-((2-(2-Hydroxyethyl)amino)-4-methylpyrido[2,3-d]pyrimidine): Shares a similar core structure but lacks the benzenesulfonamide group.
6,7-Dimethyl-2-(2-((4-methylphenyl)sulfonamido)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one: Contains similar functional groups but differs in substitution patterns.
Structural Uniqueness: The combination of the pyrido[2,3-d]pyrimidine core with the benzenesulfonamide group and specific functional groups gives it unique chemical properties.
Reactivity: Its reactivity profile, particularly in enzyme inhibition and signaling modulation, sets it apart from similar compounds.
Overall, 4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide is a fascinating compound with a wide range of applications and unique chemical properties that make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
4-[2-[(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-11-10-21-16-14(17(24)23(3)18(25)22(16)2)15(11)20-9-8-12-4-6-13(7-5-12)28(19,26)27/h4-7,10H,8-9H2,1-3H3,(H,20,21)(H2,19,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQIGYDYHPOHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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